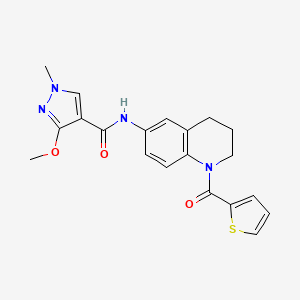

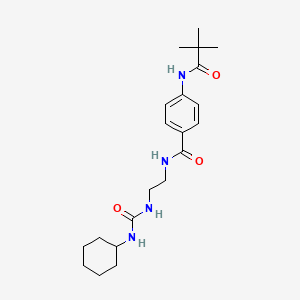

N-(2-异丁酰基-1,2,3,4-四氢异喹啉-7-基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has garnered significant attention in recent years due to their diverse biological activities . The synthesis often involves multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Traditional approaches include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of “N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide” is based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQs with a stereogenic center at position C(1) are key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives often involve isomerization of iminium intermediate (exo/endo isomerization) . The reactions improve the atom economy, selectivity, and yield of the product .科学研究应用

生物活性与治疗潜力

磺酰胺基化合物,包括与 N-(2-异丁酰基-1,2,3,4-四氢异喹啉-7-基)吡啶-3-磺酰胺相关的化合物,表现出广泛的生物活性。它们已被发现具有潜在的抗菌、抗肥胖、利尿、降血糖、抗甲状腺、抗肿瘤和抗神经性疼痛特性。最近的研究重点关注磺酰胺杂交物的合成和生物学评估,揭示了它们在多个治疗领域的药理学相关性 (Ghomashi 等人,2022)。

抗癌活性

对含有稠合哌啶部分的芳香磺酰胺的研究,其结构与所讨论的化合物相似,已经显示出有希望的氧化应激诱导抗癌作用。此类化合物的文库对各种癌细胞系表现出微摩尔浓度的细胞毒性作用,包括黑色素瘤和白血病,突出了它们作为抗癌剂的潜力 (Madácsi 等人,2013)。

抗菌特性

研究还探讨了磺酰胺衍生物的抗菌潜力。合成了新的 N-吡啶鎓、喹啉鎓和异喹啉鎓磺酸盐衍生物,并证明了对革兰氏阳性菌和革兰氏阴性菌以及真菌的活性,展示了磺酰胺基化合物的抗菌多功能性 (Fadda 等人,2016)。

分子相互作用研究

异喹啉磺酰胺衍生物的研究提供了对作用机制的见解,特别是在抑制蛋白激酶方面。异喹啉磺酰胺类化合物,如 H-89,已被用于了解环磷酸腺苷依赖性蛋白激酶在各种细胞过程中的作用,包括 PC12 细胞中的神经突生长,突出了此类化合物在分子生物学研究中的应用 (Chijiwa 等人,1990)。

合成化学应用

该化合物及其相关衍生物已用于合成化学中,用于开发新的合成路线和方法。例如,使用磺酸功能化的吡啶氯化物作为催化剂合成六氢喹啉,证明了磺酰胺化合物在促进复杂化学反应中的作用,促进了合成有机化学的发展 (Khazaei 等人,2013)。

作用机制

While the specific mechanism of action for “N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide” is not mentioned in the available resources, 1,2,3,4-tetrahydroisoquinoline derivatives have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

安全和危害

The specific safety and hazards related to “N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide” are not mentioned in the available resources. It is intended for research use only and not for human or veterinary use.

未来方向

属性

IUPAC Name |

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13(2)18(22)21-9-7-14-5-6-16(10-15(14)12-21)20-25(23,24)17-4-3-8-19-11-17/h3-6,8,10-11,13,20H,7,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEMMYTWJAPRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5,6-dichloro-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2747353.png)

![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)

![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide](/img/structure/B2747358.png)

![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)

![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)

![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)

![2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2747367.png)

![7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747371.png)